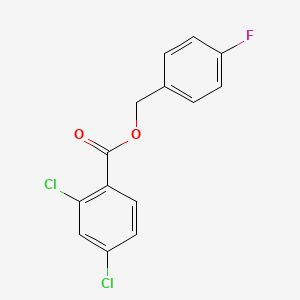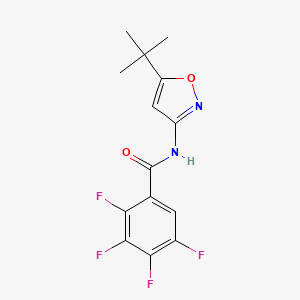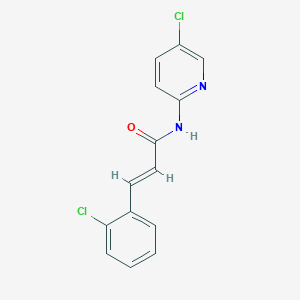![molecular formula C15H19ClFNOS B5846702 2-[(2-chloro-6-fluorobenzyl)thio]-N-cyclohexylacetamide](/img/structure/B5846702.png)
2-[(2-chloro-6-fluorobenzyl)thio]-N-cyclohexylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-chloro-6-fluorobenzyl)thio]-N-cyclohexylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CFM-2, and it belongs to the class of cyclohexylacetamide derivatives. CFM-2 has been shown to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of various diseases.
作用机制
The exact mechanism of action of CFM-2 is not fully understood, but it is believed to act by inhibiting the activity of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). By reducing the production of inflammatory mediators such as prostaglandins and nitric oxide, CFM-2 can effectively reduce inflammation and pain.
Biochemical and Physiological Effects
CFM-2 has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. In addition, it has been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies. CFM-2 has also been shown to have a relatively long half-life, which may make it a suitable candidate for the development of long-acting drugs.
实验室实验的优点和局限性
One of the main advantages of CFM-2 is its potent anti-inflammatory and analgesic effects, which make it a promising candidate for the development of new drugs for the treatment of various diseases. In addition, its favorable safety profile and long half-life make it an attractive candidate for further investigation. However, one limitation of CFM-2 is that its exact mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
未来方向
There are several potential future directions for research on CFM-2. One possible direction is to investigate its potential as a treatment for other diseases such as cancer, Alzheimer's disease, and multiple sclerosis. Another direction is to explore its potential as a drug for the treatment of chronic pain, which is a significant unmet medical need. Additionally, further research is needed to fully understand the mechanism of action of CFM-2, which may lead to the development of more potent and selective drugs based on this compound.
Conclusion
In conclusion, CFM-2 is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its potent anti-inflammatory and analgesic effects make it a promising candidate for the development of new drugs for the treatment of various diseases. While there are still some limitations and unanswered questions surrounding this compound, its potential as a therapeutic agent warrants further investigation.
合成方法
The synthesis of CFM-2 involves several steps, including the reaction of 2-chloro-6-fluorobenzyl chloride with sodium sulfide to form 2-chloro-6-fluorobenzyl thiol. This intermediate product is then reacted with N-cyclohexylacetamide in the presence of a base to yield CFM-2. The overall synthesis process is relatively straightforward and can be carried out using standard laboratory techniques.
科学研究应用
CFM-2 has been extensively studied for its potential therapeutic applications. In particular, it has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. This makes it a promising candidate for the development of new drugs for the treatment of diseases such as rheumatoid arthritis, osteoarthritis, and neuropathic pain.
属性
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-N-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClFNOS/c16-13-7-4-8-14(17)12(13)9-20-10-15(19)18-11-5-2-1-3-6-11/h4,7-8,11H,1-3,5-6,9-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAMDASDJESDJPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSCC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClFNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[4-(isopropylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B5846620.png)

![2-ethoxy-N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5846630.png)
![2-(4-isopropylphenyl)-6-methyl-N'-[(5-methyl-2-furyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5846639.png)
![N-(5-methyl-1,3-thiazol-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5846643.png)

![N,N-dimethyl-4-{[4-(2-methylphenyl)-1-piperazinyl]carbonothioyl}aniline](/img/structure/B5846655.png)
![N-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-methylbenzamide](/img/structure/B5846656.png)
![3-methyl-5-oxo-4-{[3-(trifluoromethyl)phenyl]hydrazono}-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B5846659.png)
![N-[4-(anilinosulfonyl)phenyl]propanamide](/img/structure/B5846675.png)
![N'-{[(2-bromo-4-ethylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5846683.png)
![4-({3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}amino)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5846687.png)

